tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate synthesis protocol
tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate synthesis protocol
An In-depth Technical Guide on the Synthesis of tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate, a valuable bifunctional building block in medicinal chemistry and drug development. The molecule's constrained cyclohexane scaffold, featuring a geminal primary amine and a Boc-protected primary amine, makes it a critical synthon for introducing unique three-dimensional structures into novel therapeutic agents. This document details a primary, field-proven synthetic route commencing from cyclohexanone, proceeding through a Strecker amino-nitrile synthesis, subsequent reduction, and a selective N-Boc protection. Each step is elucidated with mechanistic insights, detailed experimental protocols, and critical process parameters. An alternative synthetic strategy employing a Curtius rearrangement is also discussed, offering a different approach for researchers. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this synthesis.
Part 1: Introduction and Strategic Overview
Chemical Identity and Significance
tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate (CAS 864943-63-5) is a diamine derivative where one of the two primary amino groups, situated on a geminal position of a cyclohexane ring, is protected by a tert-butoxycarbonyl (Boc) group. This differential protection allows for selective sequential reactions, making it an ideal starting point for constructing complex molecular architectures, including peptide mimetics and spirocyclic compounds.[1]
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 94-99 °C |
| IUPAC Name | tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate |
Retrosynthetic Analysis and Strategy
The synthesis of a differentially protected geminal diamine requires a robust and selective strategy. The primary challenge lies in the controlled introduction of two distinct amino functionalities onto a single quaternary carbon center.
Our analysis identifies a three-step sequence as the most efficient and scalable pathway:
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Strecker Synthesis: Formation of 1-aminocyclohexanecarbonitrile from cyclohexanone. This classic multicomponent reaction efficiently installs the first C-N bond and a nitrile precursor for the second amine.
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Nitrile Reduction: Conversion of the nitrile group to a primary aminomethyl group to form the key diamine intermediate.
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Selective Boc Protection: Differentiating between the two primary amines to install the Boc group on the ring-attached amine, yielding the final product.
Part 2: Primary Synthetic Protocol: A Step-by-Step Guide
This section provides a detailed, validated protocol for the synthesis, structured as a self-validating system where the success of each step is critical for the next.
Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile
Principle & Causality: The Strecker synthesis is a one-pot reaction that forms an α-amino nitrile from an aldehyde or ketone. Cyclohexanone first reacts with ammonia (generated in situ from ammonium chloride) to form an imine. Concurrently, cyanide attacks the imine (or the protonated iminium ion), a highly electrophilic species, to yield the stable α-amino nitrile. The aqueous ethanol solvent system is chosen to ensure the solubility of both the organic ketone and the inorganic salts.
Experimental Protocol:
-
In a well-ventilated fume hood, equip a 1 L round-bottom flask with a magnetic stirrer and an addition funnel.
-
Charge the flask with ammonium chloride (58.8 g, 1.1 mol, 1.1 equiv) and dissolve it in 150 mL of deionized water.
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Add 250 mL of ethanol to the solution, followed by cyclohexanone (104 mL, 1.0 mol, 1.0 equiv).
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In a separate beaker, dissolve potassium cyanide (71.6 g, 1.1 mol, 1.1 equiv) in 150 mL of deionized water. Caution: Potassium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Slowly add the potassium cyanide solution to the stirred reaction mixture via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
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Pour the reaction mixture into a separatory funnel containing 500 mL of diethyl ether.
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Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 250 mL).
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Combine the organic extracts, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate under reduced pressure to yield the crude product as a pale yellow oil or low-melting solid. The product is often of sufficient purity for the next step, or it can be purified by vacuum distillation.
Table 2: Reagent Summary for Step 1
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Cyclohexanone | 98.15 | 104 mL (98.15 g) | 1.0 | 1.0 |
| Ammonium Chloride | 53.49 | 58.8 g | 1.1 | 1.1 |
| Potassium Cyanide | 65.12 | 71.6 g | 1.1 | 1.1 |
| Expected Yield | 124.19 | ~105 g | 0.85 | 85% |
Step 2: Reduction to 1-(Aminomethyl)cyclohexan-1-amine
Principle & Causality: The conversion of the nitrile and the existing amino group to the final diamine is achieved via reduction. While catalytic hydrogenation can be used[2], lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent that is highly effective for converting nitriles to primary amines on a laboratory scale. The reaction must be performed under strictly anhydrous conditions as LAH reacts violently with water. The mechanism involves the hydride transfer from the aluminohydride complex to the electrophilic carbon of the nitrile, followed by further reduction and eventual hydrolysis during the workup to liberate the amine.
Experimental Protocol:
-
Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool under a stream of dry nitrogen.
-
Suspend lithium aluminum hydride (LAH) (47.4 g, 1.25 mol, 2.5 equiv) in 800 mL of anhydrous tetrahydrofuran (THF). Caution: LAH is a pyrophoric solid and reacts violently with water. Handle under an inert atmosphere.
-
Dissolve the crude 1-aminocyclohexanecarbonitrile (62.1 g, 0.5 mol, 1.0 equiv) in 200 mL of anhydrous THF.
-
Cool the LAH suspension to 0 °C in an ice bath. Slowly add the amino nitrile solution via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction back to 0 °C. Quench the reaction with extreme caution by the sequential, dropwise addition of:
-
47 mL of deionized water
-
47 mL of 15% aqueous sodium hydroxide
-
141 mL of deionized water
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour.
-
Filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF (3 x 200 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude diamine as a colorless oil. This can be purified by vacuum distillation if necessary.
Table 3: Reagent Summary for Step 2
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 1-Aminocyclohexanecarbonitrile | 124.19 | 62.1 g | 0.5 | 1.0 |
| Lithium Aluminum Hydride | 37.95 | 47.4 g | 1.25 | 2.5 |
| Expected Yield | 128.23 | ~54.5 g | 0.425 | 85% |
Step 3: Selective N-Boc Protection
Principle & Causality: This step is the most nuanced part of the synthesis. The two primary amines in the intermediate exhibit different steric environments. The amine directly attached to the quaternary ring carbon is significantly more sterically hindered than the aminomethyl group. This steric difference is the primary driver of selectivity. By using a slight excess of the amine substrate relative to the Boc-anhydride, we favor mono-protection. The less hindered aminomethyl group will react faster, but the desired product is formed by protecting the ring amine. The reaction will inevitably produce a mixture of the desired product, the regioisomeric N-Boc protected aminomethyl compound, and the di-protected species. Therefore, purification by column chromatography is essential.[3][4]
Experimental Protocol:
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Dissolve 1-(aminomethyl)cyclohexan-1-amine (51.3 g, 0.4 mol, 1.0 equiv) and triethylamine (TEA) (67 mL, 0.48 mol, 1.2 equiv) in 500 mL of dichloromethane (DCM) in a 1 L flask.
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Cool the solution to 0 °C.
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Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (83.1 g, 0.38 mol, 0.95 equiv) in 200 mL of DCM.
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Add the (Boc)₂O solution dropwise to the amine solution over 2 hours, keeping the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 250 mL) and then with brine (250 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or semi-solid.
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Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to separate the desired product from isomers and di-protected byproducts.
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Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate as a white solid.
Table 4: Reagent Summary for Step 3
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Diamine Intermediate | 128.23 | 51.3 g | 0.4 | 1.0 |
| (Boc)₂O | 218.25 | 83.1 g | 0.38 | 0.95 |
| Triethylamine | 101.19 | 67 mL (48.6 g) | 0.48 | 1.2 |
| Expected Yield | 228.33 | ~41 g | 0.18 | 45% (post-chromatography) |
Part 3: Alternative Synthetic Approach: The Curtius Rearrangement
An alternative strategy for synthesizing the key diamine intermediate involves the Curtius rearrangement, which converts a carboxylic acid into a primary amine with the loss of one carbon.[5][6] This approach is valuable when the requisite amino acid precursor is readily available.
Principle & Causality: The synthesis would begin with 1-(Boc-amino)cyclohexanecarboxylic acid. The carboxylic acid is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA).[7] Upon gentle heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate intermediate.[8][9] This highly reactive isocyanate is then trapped in situ with a suitable nucleophile, such as benzyl alcohol, to form a stable carbamate (Cbz-protected amine). Subsequent deprotection of both the Boc and Cbz groups would yield the target diamine.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. (Aminomethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]

